3-Chloro-5-(4-formylphenyl)phenol, 95%
Description
3-Chloro-5-(4-formylphenyl)phenol (C₁₃H₉ClO₂; molar mass 232.66 g/mol) is a trisubstituted phenolic compound featuring a chlorine atom at position 3, a 4-formylphenyl group at position 5, and a hydroxyl group at position 1. The formyl (-CHO) substituent confers electron-withdrawing properties, enhancing the acidity of the phenolic hydroxyl group (pKa ~8–10, estimated based on analogous structures). This compound is typically synthesized via Suzuki-Miyaura coupling or Friedel-Crafts acylation, with a purity of 95% ensuring its utility in organic synthesis and materials science. Its primary applications include serving as a precursor for Schiff base formation in optoelectronic materials and covalent organic frameworks (COFs) .
Properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQJIWHOHAQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685858 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-81-9 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
3-Chloro-5-(4-hydroxymethylphenyl)phenol (CAS 1261904-62-4)
- Structure : C₁₃H₁₁ClO₂ (molar mass 234.68 g/mol) with a hydroxymethyl (-CH₂OH) group at the 4-position of the phenyl ring.
- Acidity: The hydroxymethyl group is electron-donating, reducing phenolic acidity (pKa ~10–12) compared to the formyl-substituted analog.
- Reactivity: The -CH₂OH group enables esterification or oxidation to a formyl group, offering synthetic flexibility. However, it is less reactive in Schiff base formation than 3-Chloro-5-(4-formylphenyl)phenol .
3-Chloro-5-(methylsulfanyl)phenol (CAS 66624-02-0)
- Structure : C₇H₇ClOS (molar mass 174.65 g/mol) with a methylsulfanyl (-SMe) group.
- Acidity : The -SMe group is weakly electron-donating, resulting in a higher pKa (~9.5–10.5) than the formyl analog.
- Applications: Sulfur-containing phenols are utilized in agrochemicals and pharmaceuticals due to their thiol-mediated reactivity .
3-Chloro-5-(2-methylphenyl)phenol
- Structure : Features a methyl (-CH₃) group on the adjacent phenyl ring.
- Acidity : The methyl group’s electron-donating effect raises the pKa (~10–11), reducing acidity compared to the formyl derivative.
- Solubility: Enhanced lipophilicity due to the methyl group improves solubility in non-polar solvents .
Electronic and Thermal Properties
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (Compound 9d)
- Structure : Methoxy (-OCH₃) groups at positions 3 and 3.
- Electronic Effects: Electron-donating methoxy groups increase electron density on the phenol ring, lowering acidity (pKa ~10–12).
- Thermal Stability: Methoxy-substituted phenols exhibit stability up to 250°C, comparable to formyl analogs but with lower decomposition temperatures due to weaker hydrogen bonding .
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one (II.4.d)
- Structure : Contains a trifluoromethyl (-CF₃) group.
- Acidity: The strong electron-withdrawing -CF₃ group significantly lowers the pKa (~6–7), making it more acidic than 3-Chloro-5-(4-formylphenyl)phenol.
- Applications : Used in fluorinated agrochemicals for enhanced bioactivity and metabolic stability .
Solubility and Functionalization Potential
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